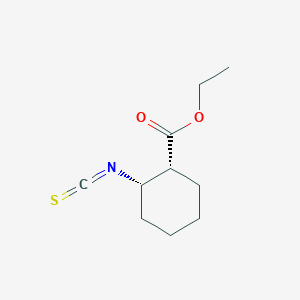![molecular formula C9H14O3 B1597966 Acide 2-hydroxybicyclo[3.2.1]octane-6-carboxylique CAS No. 257932-29-9](/img/structure/B1597966.png)
Acide 2-hydroxybicyclo[3.2.1]octane-6-carboxylique
Vue d'ensemble
Description
2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid is a chemical compound with the molecular formula C9H14O3 . It is used in laboratory settings .
Synthesis Analysis
The synthesis of such kind of scaffold using a cyclohexane-trans-1,4-diol with an alkyne side chain in the presence of Au (I) catalyst has been reported . This is a domino process in which two C–H, two C–O and one C–C bond is assembled through a sequence of cyclization/semi-pinacol rearrangements .Molecular Structure Analysis
The molecular structure of 2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid is characterized by its molecular formula C9H14O3 . The average mass is 170.206 Da and the monoisotopic mass is 170.094299 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid include its molecular structure, represented by the molecular formula C9H14O3 . The average mass is 170.206 Da and the monoisotopic mass is 170.094299 Da .Applications De Recherche Scientifique
Synthèse organique
Les acides carboxyliques, tels que l'acide 2-hydroxybicyclo[3.2.1]octane-6-carboxylique, jouent un rôle clé dans la synthèse organique . Ils peuvent participer à une variété de réactions organiques, notamment la substitution, l'élimination et l'oxydation .
Nanotechnologie
En nanotechnologie, les acides carboxyliques peuvent être utilisés comme modificateurs de surface pour favoriser la dispersion et l'incorporation de nanoparticules métalliques ou de nanostructures carbonées . Le groupe acide carboxylique dans l'this compound pourrait potentiellement être utilisé à cette fin.
Science des polymères
Les acides carboxyliques ont des applications dans le domaine des polymères en tant que monomères, additifs et catalyseurs . Le groupe acide carboxylique dans l'this compound pourrait potentiellement être utilisé dans la synthèse ou la modification de polymères.
Synthèse de composés bicycliques
Le squelette bicyclique [3.2.1]octane est présent dans de nombreux produits naturels ayant des activités biologiques importantes . L'this compound pourrait potentiellement être utilisé comme matière première ou intermédiaire dans la synthèse de ces composés.
Réactions de Diels-Alder
Le squelette bicyclique [3.2.1]octane peut être préparé via des réactions de Diels-Alder . L'this compound pourrait potentiellement être utilisé dans de telles réactions.
Applications pharmaceutiques
Compte tenu de la présence du squelette [3.2.1]octane dans des molécules d'intérêt biologique , l'this compound pourrait potentiellement être utilisé dans le développement de nouveaux médicaments.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear protective gloves/protective clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Orientations Futures
The development of an efficient diastereoselective synthesis of the oxabicyclo[3.2.1]octane ring system bearing two oxygenated quaternary chiral centres represents a significant challenge . This motif can be found in a wide range of natural products with significant biological activities . Therefore, future research could focus on improving the synthesis process and exploring its potential applications in the production of biologically active compounds.
Mécanisme D'action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid. According to the safety data sheet, this compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with appropriate protective measures and in a well-ventilated area .
Propriétés
IUPAC Name |
2-hydroxybicyclo[3.2.1]octane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8-2-1-5-3-6(8)4-7(5)9(11)12/h5-8,10H,1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQSHXLJRFYYMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CC1C(C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384384 | |
| Record name | 2-hydroxybicyclo[3.2.1]octane-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
257932-29-9 | |
| Record name | 2-hydroxybicyclo[3.2.1]octane-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B1597903.png)
